molecular formula C9H5F3N2O B8789245 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carbaldehyde

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No. B8789245
M. Wt: 214.14 g/mol
InChI Key: CDXDULYMBFGRBU-UHFFFAOYSA-N
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Patent
US08404707B2

Procedure details

From 3e: reaction time 6 h (yield: 96%); mp 98-100° C.; IR (KBr) 1709, 1164 cm−1; 1H NMR (200 MHz, CDCl3) δ 7.12 (t, 1H, J=7 Hz), 7.94 (d, 1H, J=7 Hz), 8.06 (s, 1H), 8.46 (d, 1H, J=7 Hz), 10.73 (s, 1H); 13C NMR (100 MHz, CDCl3) δ 112.3, 113.6, 118.6 (d, 1JF-C=267 Hz), 122.6, 124.8, 128.0, 131.1, 137.0 (q, 2JF-C=30 Hz), 144.2, 188.0; MS m/z 214 (M+, 39), 186 (100), 166 (52), 139 (25), 92 (22), 75 (55), 64 (26).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 100 )
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 52 )
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 25 )
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 22 )
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 55 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 26 )
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0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:4]2[N:5]([CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[N:11]=2)[CH:6]=[CH:7][CH:8]=1.[K+].[Br-]>>[F:15][C:12]([F:13])([F:14])[C:10]1[N:11]=[C:4]2[C:3]([CH:2]=[O:1])=[CH:8][CH:7]=[CH:6][N:5]2[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=2N(C=CC1)C=C(N2)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 25 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 22 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 55 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( 26 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC(C=1N=C2N(C=CC=C2C=O)C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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